Cas no 2253638-78-5 (3-Amino-2,5-dibromo-1H-pyridin-4-one)

3-Amino-2,5-dibromo-1H-pyridin-4-one 化学的及び物理的性質

名前と識別子

-

- EN300-6503697

- 3-Amino-2,5-dibromo-1H-pyridin-4-one

- 3-amino-2,5-dibromopyridin-4-ol

- 2253638-78-5

-

- インチ: 1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10)

- InChIKey: QBTKMASLHGXXFO-UHFFFAOYSA-N

- SMILES: BrC1=C(C(C(=CN1)Br)=O)N

計算された属性

- 精确分子量: 267.86699g/mol

- 同位素质量: 265.86904g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 244

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 55.1Ų

3-Amino-2,5-dibromo-1H-pyridin-4-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6503697-0.25g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95.0% | 0.25g |

$481.0 | 2025-03-14 | |

| Enamine | EN300-6503697-0.5g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95.0% | 0.5g |

$758.0 | 2025-03-14 | |

| Enamine | EN300-6503697-5.0g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95.0% | 5.0g |

$2816.0 | 2025-03-14 | |

| 1PlusChem | 1P028OCC-100mg |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95% | 100mg |

$479.00 | 2024-05-25 | |

| 1PlusChem | 1P028OCC-250mg |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95% | 250mg |

$657.00 | 2024-05-25 | |

| 1PlusChem | 1P028OCC-10g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95% | 10g |

$5224.00 | 2023-12-18 | |

| Aaron | AR028OKO-50mg |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95% | 50mg |

$336.00 | 2025-02-16 | |

| Enamine | EN300-6503697-0.1g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95.0% | 0.1g |

$337.0 | 2025-03-14 | |

| Enamine | EN300-6503697-2.5g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95.0% | 2.5g |

$1903.0 | 2025-03-14 | |

| Aaron | AR028OKO-10g |

3-amino-2,5-dibromopyridin-4-ol |

2253638-78-5 | 95% | 10g |

$5767.00 | 2023-12-15 |

3-Amino-2,5-dibromo-1H-pyridin-4-one 関連文献

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

6. Book reviews

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

3-Amino-2,5-dibromo-1H-pyridin-4-oneに関する追加情報

Introduction to 3-Amino-2,5-dibromo-1H-pyridin-4-one (CAS No. 2253638-78-5)

3-Amino-2,5-dibromo-1H-pyridin-4-one (CAS No. 2253638-78-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridones, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

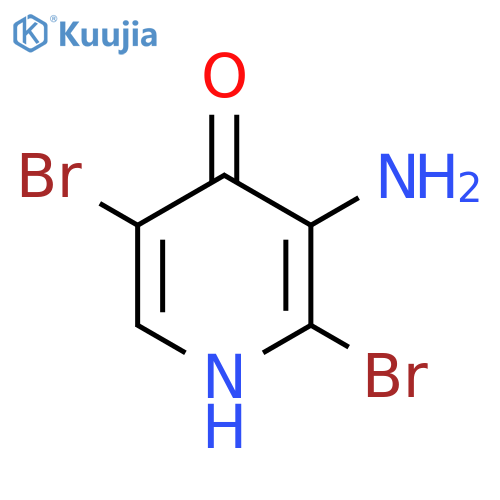

The chemical structure of 3-Amino-2,5-dibromo-1H-pyridin-4-one features a pyridine ring with a ketone group at the 4-position, an amino group at the 3-position, and bromine substituents at the 2 and 5 positions. This unique arrangement of functional groups imparts specific physicochemical properties that make it an interesting candidate for various biological studies.

In terms of its synthesis, 3-Amino-2,5-dibromo-1H-pyridin-4-one can be prepared through a multi-step process involving the condensation of appropriate precursors. Recent advancements in synthetic methods have led to more efficient and scalable routes for its production, which is crucial for its potential commercialization and broader application in drug discovery.

The biological activity of 3-Amino-2,5-dibromo-1H-pyridin-4-one has been extensively studied in various in vitro and in vivo models. One of the key areas of interest is its potential as an anticancer agent. Research has shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis or programmed cell death.

Beyond its anticancer properties, 3-Amino-2,5-dibromo-1H-pyridin-4-one has also been investigated for its antimicrobial activity. Studies have demonstrated that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes it a promising lead compound for the development of new antibiotics, especially in light of the growing global challenge of antibiotic resistance.

In addition to its direct biological effects, 3-Amino-2,5-dibromo-1H-pyridin-4-one has been explored as a scaffold for the design and synthesis of more potent and selective derivatives. Through structural modifications and optimization, researchers have been able to enhance the pharmacological properties of this compound, such as improving its solubility, stability, and bioavailability.

The pharmacokinetic profile of 3-Amino-2,5-dibromo-1H-pyridin-4-one is another important aspect that has been studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can effectively reach its target site within the body and exert its therapeutic effects without causing significant side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-Amino-2,5-dibromo-1H-pyridin-4-one in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and preliminary evidence of antitumor activity. However, further studies are needed to fully assess its therapeutic potential and optimize dosing regimens.

In conclusion, 3-Amino-2,5-dibromo-1H-pyridin-4-one (CAS No. 2253638-78-5) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

2253638-78-5 (3-Amino-2,5-dibromo-1H-pyridin-4-one) Related Products

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)

- 16156-56-2(cyclohexyl methanesulfonate)

- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)

- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)

- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)

- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)

- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)